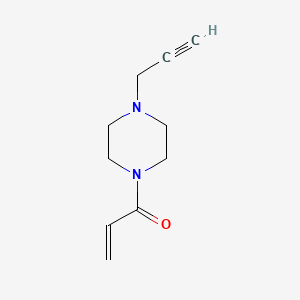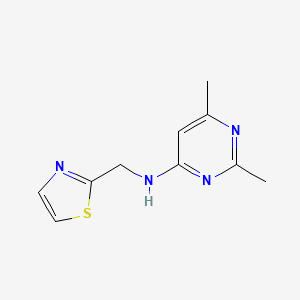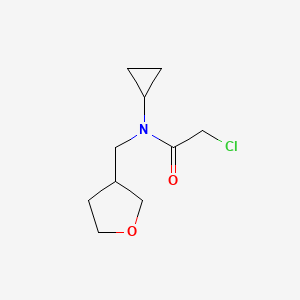![molecular formula C8H12ClF3N2O2 B7575850 2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CF3-amide and is synthesized using specific methods. The purpose of
作用机制
The mechanism of action of CF3-amide is complex and varies depending on its specific application. In medicinal chemistry, this compound acts as an inhibitor by binding to specific enzymes or receptors and preventing their activity. In biological imaging, CF3-amide acts as a fluorescent probe by emitting light when it interacts with specific molecules in the biological system. In metal-catalyzed reactions, this compound acts as a ligand by coordinating with metal ions and facilitating the reaction.
Biochemical and Physiological Effects:
CF3-amide has been shown to have various biochemical and physiological effects, depending on its specific application. In medicinal chemistry, this compound has been shown to inhibit the activity of specific enzymes and receptors, leading to a decrease in disease symptoms. In biological imaging, CF3-amide has been shown to emit fluorescent light, allowing for the visualization of specific molecules in biological systems. In metal-catalyzed reactions, this compound has been shown to facilitate the reaction by coordinating with metal ions.
实验室实验的优点和局限性
CF3-amide has several advantages and limitations for lab experiments. One advantage is its potential use as a fluorescent probe in biological imaging, which allows for the visualization of specific molecules in biological systems. Another advantage is its potential use as a ligand in metal-catalyzed reactions, which can facilitate the reaction. One limitation of CF3-amide is its low overall yield, which can make it difficult to obtain large quantities for experiments.
未来方向
There are several future directions for CF3-amide research. One direction is to investigate its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential use as a fluorescent probe in biological imaging for the detection of specific molecules in biological systems. Additionally, further research is needed to optimize the synthesis method of CF3-amide to increase its overall yield and make it more accessible for experiments.
In conclusion, CF3-amide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided an informative and engaging piece of work that discussed the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CF3-amide. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of CF3-amide involves a series of chemical reactions that are carried out under specific conditions. The first step involves the reaction of 2-chloro-N-methylpropanamide with 2,2,2-trifluoroethylamine to form N-methyl-N-[2-(2,2,2-trifluoroethylamino)ethyl]propanamide. This intermediate is then reacted with phosgene to produce 2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
CF3-amide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential inhibitor of specific enzymes and receptors that are involved in various diseases, including cancer, inflammation, and neurodegenerative disorders. CF3-amide has also been studied for its potential use as a fluorescent probe in biological imaging and as a ligand in metal-catalyzed reactions.
属性
IUPAC Name |
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF3N2O2/c1-5(9)7(16)14(2)3-6(15)13-4-8(10,11)12/h5H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRVJCAQJUEXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)

![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)



![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)